

Application Note: Anionic Ring-Opening Polymerization of 5-Methylazepan-2-one

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Compound of Interest

Compound Name: 5-Methylazepan-2-one

CAS No.: 2210-07-3

Cat. No.: B1295309

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Executive Summary

Standard Nylon 6 (Polycaprolactam) is a semi-crystalline engineering thermoplastic with high tensile strength but limited flexibility and high processing temperatures (

). The incorporation of a methyl group at the 5-position of the azepan-2-one ring introduces steric irregularity into the polymer backbone.[1]

Using **5-Methylazepan-2-one** as a monomer offers three distinct advantages for biomedical and drug-delivery applications:

- **Reduced Crystallinity:** The methyl substituent disrupts hydrogen bonding sheets, lowering the melting point and increasing transparency.
- **Tunable Degradation:** Lower crystallinity facilitates faster hydrolytic degradation compared to homopolymer PA6, making it suitable for absorbable sutures or matrices.
- **Enhanced Solubility:** Improved solubility in common organic solvents facilitates the fabrication of drug-eluting films or coatings.

This guide provides a validated protocol for the Activated Anionic Ring-Opening Polymerization (AAROP) of **5-methylazepan-2-one**.

Chemical & Physical Properties

Understanding the monomer's properties is critical for the strict moisture control required in anionic polymerization.

Property	-Caprolactam (Standard)	5-Methylazepan-2-one (Target)	Impact on Process
Structure	Unsubstituted 7-membered lactam	Methyl group at C5 (-position)	Steric hindrance slows propagation rate ().
Melting Point		(approx)	Lower processing temperature required.
Hygroscopicity	High	Moderate	CRITICAL: Moisture deactivates the catalyst.
Polymer			Polymer remains molten at lower temps.

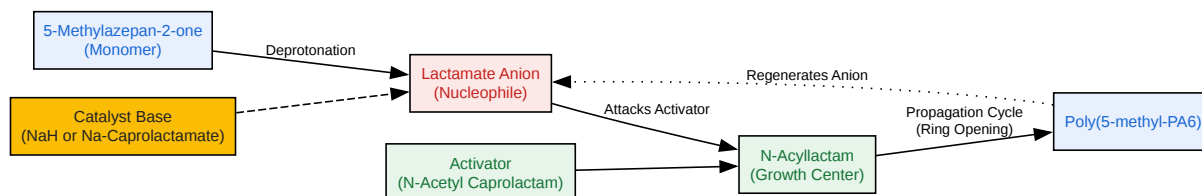
Reaction Mechanism: Activated Anionic Ring-Opening Polymerization (AAROP)

Unlike hydrolytic polymerization (which requires high heat/pressure and hours of reaction time), AAROP proceeds rapidly (minutes) at lower temperatures. It follows an "Activated Monomer" mechanism.

Mechanism Workflow

- Initiation: A strong base (Catalyst) removes the proton from the lactam nitrogen, creating a lactamate anion.

- Activation: The lactamate anion attacks an N-acyl lactam (Activator), creating the initial imide linkage.
- Propagation: The lactamate anion (activated monomer) attacks the exocyclic carbonyl of the growing chain, opening the ring and regenerating the anion for the next cycle.



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Figure 1: Cycle of Activated Anionic Ring-Opening Polymerization. The reaction is autocatalytic relative to the anion concentration.

Experimental Protocol

Safety Note: This reaction uses Sodium Hydride (NaH), which releases flammable hydrogen gas. Perform all steps under inert atmosphere (Nitrogen or Argon).

Reagents & Equipment[4]

- Monomer: **5-Methylazepan-2-one** (Recrystallized from hexanes, dried in vacuo over for 24h).
- Catalyst: Sodium Hydride (60% dispersion in oil) OR Sodium Caprolactamate (1.0 M in caprolactam).
- Activator: N-Acetyl-
-caprolactam (Liquid) or C20 (Commercial activator).
- Apparatus: 3-neck round bottom flask, mechanical stirrer (high torque), nitrogen inlet/outlet, oil bath.

Step-by-Step Synthesis

Goal: Target Molecular Weight (

) ~25,000 g/mol .

- Monomer Preparation (Moisture Removal):
 - Charge 50 g of **5-methylazepan-2-one** into the flask.
 - Heat to

under vacuum (<1 mbar) for 30 minutes to remove trace water.
 - Checkpoint: The melt must be completely clear. Any turbidity indicates moisture which will kill the catalyst.
- Catalyst Formation (In-Situ):
 - Backfill flask with dry Nitrogen.
 - Add 0.5 mol% Sodium Hydride (relative to monomer).
 - Observation: Vigorous bubbling (release). Stir until bubbling ceases (approx. 10-15 mins).
 - Result: Formation of Sodium 5-methyl-caprolactamate.
- Polymerization:
 - Adjust oil bath temperature to

(Note: This is lower than the used for standard PA6 to prevent side reactions common with substituted lactams).
 - Add 0.5 mol% Activator (N-Acetyl caprolactam) via syringe.
 - Rapid Kinetics: The viscosity will increase drastically within 2–5 minutes.

- Maintain temperature for 30–60 minutes to ensure high conversion (>95%).
- Quenching & Work-up:
 - Cool the flask to room temperature. The polymer will solidify into a tough, opaque/translucent block.
 - Grind the polymer into coarse powder.
 - Extraction: Reflux in hot water or methanol for 6 hours to remove unreacted monomer (equilibrium monomer content is typically higher for substituted lactams).
 - Dry in a vacuum oven at

for 24 hours.

Characterization & Quality Control

Thermal Analysis (DSC)

The methyl group introduces a defect in the crystal lattice.

- Standard PA6: Sharp

at

.
- Poly(5-methyl-PA6): Broadened melting peak, typically

.
- Shift: The glass transition temperature may shift slightly higher than PA6 (

) due to restricted rotation caused by the methyl group, often observed around

.

NMR Validation

Dissolve 10 mg polymer in deuterated formic acid (

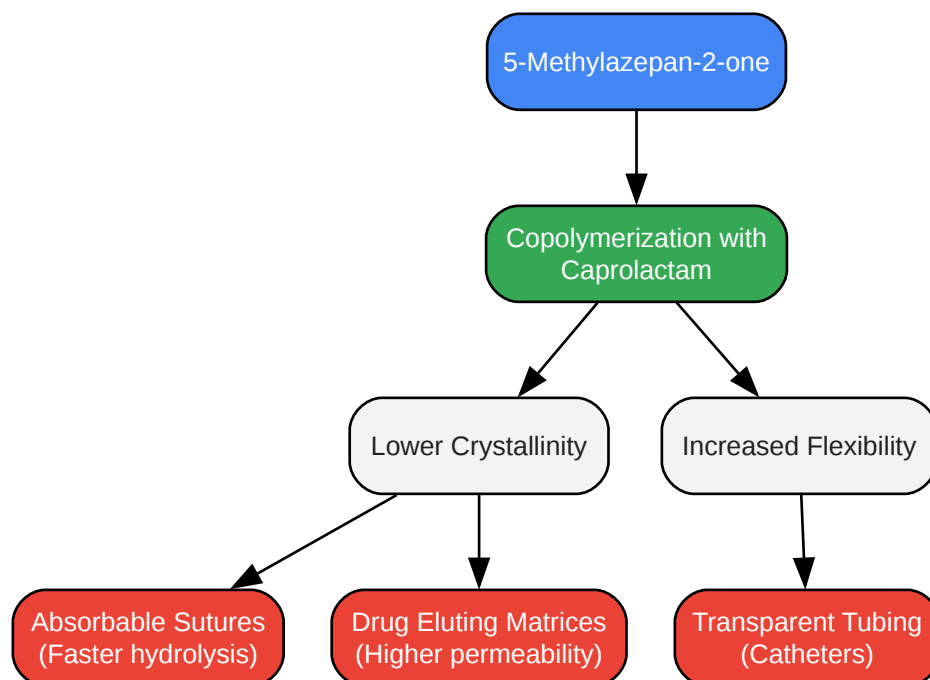
) or HFIP.

- NMR: Look for the doublet (methyl group) at ppm.
- Integration: Ratio of methyl protons (3H) to the -methylene protons (2H, near carbonyl, ppm) confirms the structure.

Applications in Drug Development

The specific utility of this monomer lies in copolymerization. By mixing **5-methylazepan-2-one** with standard

-caprolactam, researchers can fine-tune the degradation rate of medical devices.



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Figure 2: Structure-Property-Application relationship for methyl-substituted polyamides.

Formulation Note for Matrices:

For drug delivery matrices, the monomer equilibrium is critical. Substituted lactams often have a higher equilibrium monomer concentration (3-8%) compared to PA6 (<1%). Thorough extraction (Step 4.2) is mandatory to prevent monomer toxicity in biological settings.

References

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Sources

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